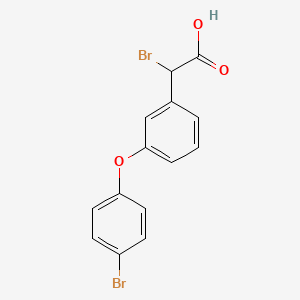
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H11BrO3. This compound is characterized by the presence of bromine atoms attached to both the phenyl and phenoxy groups, making it a brominated derivative of phenylacetic acid. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the reaction of 4-bromophenol with 3-bromophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available brominated benzene derivatives. The process includes:
Bromination: Introduction of bromine atoms to the phenyl and phenoxy groups.
Acetylation: Formation of the acetic acid moiety.
Purification: Crystallization and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of phenylacetic acid derivatives with different functional groups.
Oxidation: Formation of brominated carboxylic acids or ketones.
Reduction: Formation of brominated alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique brominated structure.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. It may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparación Con Compuestos Similares
- 2-Bromo-2-phenylacetic acid
- 4-Bromophenylacetic acid
- 2-(4-(4-Methoxyphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
Comparison: 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced reactivity in substitution and oxidation reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C14H10Br2O3 |
|---|---|
Peso molecular |
386.03 g/mol |
Nombre IUPAC |
2-bromo-2-[3-(4-bromophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Br2O3/c15-10-4-6-11(7-5-10)19-12-3-1-2-9(8-12)13(16)14(17)18/h1-8,13H,(H,17,18) |
Clave InChI |
VIGZCFMIRKNUMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


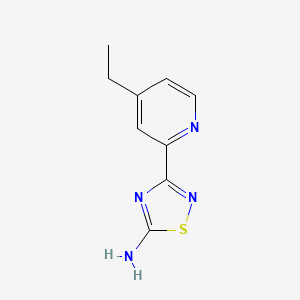
![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)
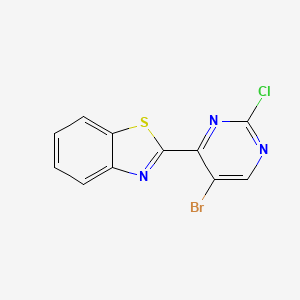
![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)

![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
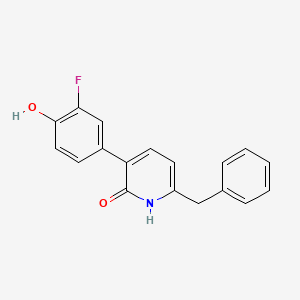
![4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
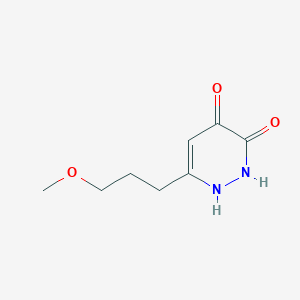
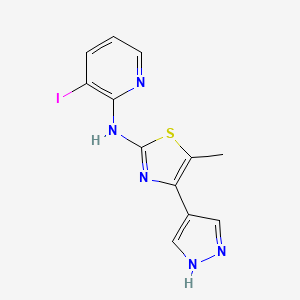
![[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol](/img/structure/B13887087.png)
